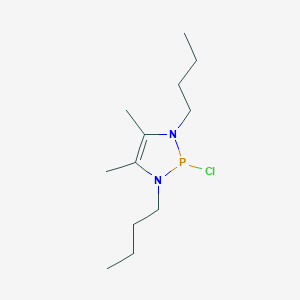
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- has potential applications in medicinal chemistry, as it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in materials science, as it can be used as a building block for the synthesis of novel materials. Additionally, this compound has been investigated for its catalytic properties, particularly in the field of asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its catalytic properties make it a useful tool in asymmetric catalysis. However, the compound's mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.
Direcciones Futuras
There are several future directions for research involving 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, the compound's catalytic properties could be further explored for their potential use in industrial processes. Finally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-chloro-1,3-dibutyl-4,5-dimethylimidazolium chloride with lithium diisopropylamide (LDA) in the presence of triphenylphosphine. The resulting product is then treated with chlorodiphenylphosphine to yield the final compound.
Propiedades
Número CAS |
141968-99-2 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Fórmula molecular |
C12H24ClN2P |
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
1,3-dibutyl-2-chloro-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C12H24ClN2P/c1-5-7-9-14-11(3)12(4)15(16(14)13)10-8-6-2/h5-10H2,1-4H3 |
Clave InChI |
BOQHZNTZNPUNSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
SMILES canónico |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Otros números CAS |
141968-99-2 |
Sinónimos |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
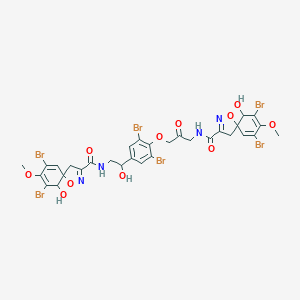

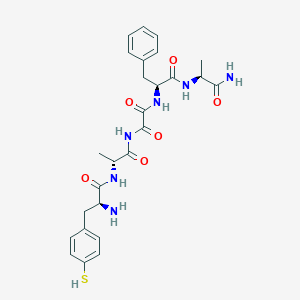
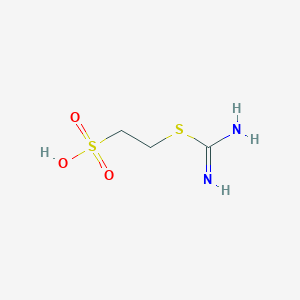
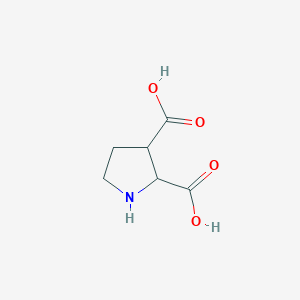
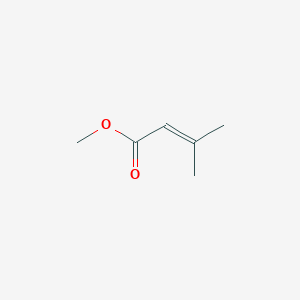
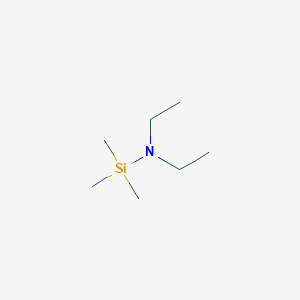
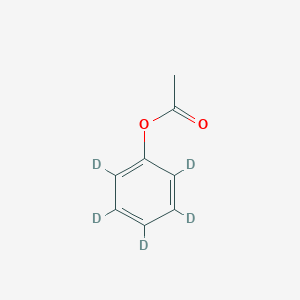
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)

